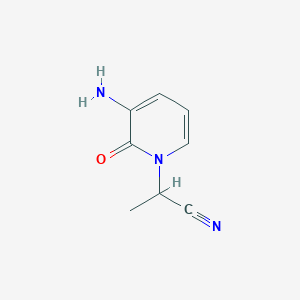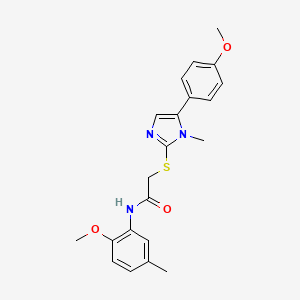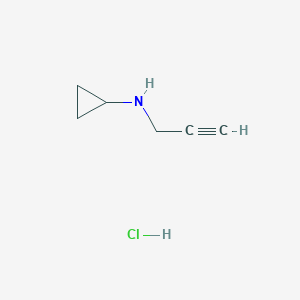
2-Hydroxy-1,2-di(thiophen-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Hydroxy-1,2-di(thiophen-3-yl)ethanone” is a chemical compound with the molecular formula C10H8O2S2 . It has a molecular weight of 224.3 and is typically found as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by two thiophene rings attached to a central carbon atom, which is also bonded to a hydroxyl group . The InChI code for this compound is 1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H .Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 224.3 and its InChI code is 1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
2-Hydroxy-1,2-di(thiophen-3-yl)ethanone is a compound that has drawn interest in the field of synthetic organic chemistry. It belongs to the broader class of compounds known as hydroxycoumarins and thiochromones, which are known for their extensive applications and reactivity. The synthesis of these compounds, including various substituted thiochromones, is a subject of considerable research. Methods typically involve starting materials like salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, among others. The reactivity of these compounds allows for the creation of many heterocyclic compounds, proving their utility in synthetic organic chemistry (Yoda, 2020) (Sosnovskikh, 2018).
Biological and Pharmaceutical Applications
Compounds related to this compound have been studied for their biological properties. For instance, various hydroxycoumarins have demonstrated significant biological activities, such as antioxidant properties. These compounds are part of secondary metabolites that are essential in organic synthesis. The synthesis, acylation, and photochemical properties of these compounds, including 4-hydroxycoumarin derivatives, have been extensively studied. Some derivatives are known for their UV absorption and fluorescent properties, indicating their potential in fields like pharmacology and materials science (Yoda et al., 2019).
Environmental and Advanced Oxidation Applications
Advanced oxidation processes (AOPs) are increasingly used to treat various compounds, including pharmaceuticals, in environmental settings. The reactivity of certain compounds, possibly including derivatives of this compound, in these processes is an area of active research. Understanding the degradation pathways, kinetics, and by-products of these reactions is crucial for environmental management and the design of effective treatment strategies (Qutob et al., 2022).
Safety and Hazards
The safety information for “2-Hydroxy-1,2-di(thiophen-3-yl)ethanone” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
2-hydroxy-1,2-di(thiophen-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6,9,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZZSZQLTIZGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2754556.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2754559.png)

![2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B2754562.png)
![(1R,2R)-2-Amino-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2754567.png)


![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride](/img/structure/B2754570.png)
![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754572.png)
![2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2754573.png)

![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2754575.png)

